molecular formula C10H13ClO3S B3368212 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride CAS No. 206262-22-8

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride

Cat. No. B3368212
CAS RN: 206262-22-8
M. Wt: 248.73 g/mol
InChI Key: FJKJNEOFBFFDBZ-UHFFFAOYSA-N
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Description

“2-(2-Methylpropoxy)benzene-1-sulfonyl chloride” is a type of organosulfur compound. It is a derivative of benzenesulfonyl chloride, which is a colorless viscous oil that dissolves in organic solvents . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropoxy)benzene-1-sulfonyl chloride” can be represented by the formula C11H15ClO3S . The InChI code for this compound is 1S/C6H13ClO3S/c1-9(2)5-10-3-4-11(7,8)9/h9H,3-5H2,1-2H3 .


Chemical Reactions Analysis

Benzenesulfonyl chloride, the parent compound of “2-(2-Methylpropoxy)benzene-1-sulfonyl chloride”, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride derivatives involves electrophilic aromatic substitution . The substituents on a benzene ring can influence reactivity in a profound manner. For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution .

Relevant Papers A paper titled “Synthesis and biological evaluation of 2-(4-substituted benzene-1-sulfonyl)-N’-(substituted-1-sulfonyl)acetohydrazide as antibacterial agents” discusses the synthesis of a series of new sulfone derivatives containing a sulfonohydrazide moiety . These compounds showed excellent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .

properties

IUPAC Name

2-(2-methylpropoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKJNEOFBFFDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595728
Record name 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride

CAS RN

206262-22-8
Record name 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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